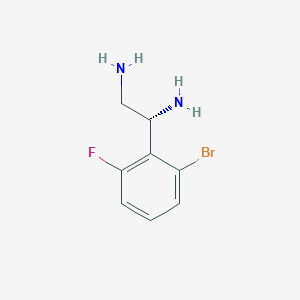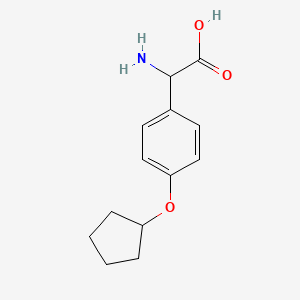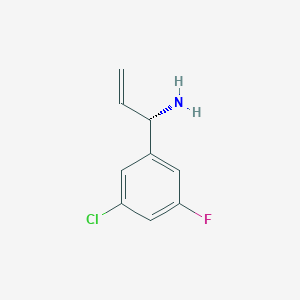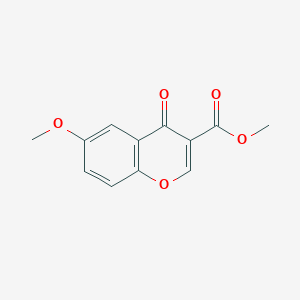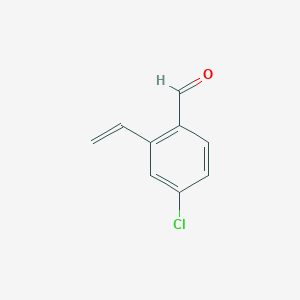
N10,N10'-Bis(4-methylnaphthalen-1-YL)-N10,N10'-dip-tolyl-9,9'-bianthracene-10,10'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine is a complex organic compound with the molecular formula C64H48N2 and a molecular weight of 845.08 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and nitrogen atoms. It is primarily used in advanced materials science and organic electronics due to its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts alkylation reaction.
Introduction of Naphthalene and Tolyl Groups: The naphthalene and tolyl groups are introduced via a series of Suzuki-Miyaura cross-coupling reactions.
Final Amination: The final step involves the amination of the anthracene core with the naphthalene and tolyl groups under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Materials Science: This compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is studied for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mecanismo De Acción
The mechanism by which N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with specific proteins and enzymes, modulating their activity.
Pathways Involved: The compound influences various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-diphenyl-9,9’-bianthracene-10,10’-diamine
- N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-di-p-tolyl-9,9’-bianthracene-10,10’-diamine
Uniqueness
N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine is unique due to its specific combination of naphthalene and tolyl groups, which confer distinct electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability.
Propiedades
Fórmula molecular |
C64H48N2 |
|---|---|
Peso molecular |
845.1 g/mol |
Nombre IUPAC |
10-[10-(4-methyl-N-(4-methylnaphthalen-1-yl)anilino)anthracen-9-yl]-N-(4-methylnaphthalen-1-yl)-N-(4-methylphenyl)anthracen-9-amine |
InChI |
InChI=1S/C64H48N2/c1-41-29-35-45(36-30-41)65(59-39-33-43(3)47-17-5-7-19-49(47)59)63-55-25-13-9-21-51(55)61(52-22-10-14-26-56(52)63)62-53-23-11-15-27-57(53)64(58-28-16-12-24-54(58)62)66(46-37-31-42(2)32-38-46)60-40-34-44(4)48-18-6-8-20-50(48)60/h5-40H,1-4H3 |
Clave InChI |
LQCFQPXIFXUSJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C3=CC=CC=C32)C)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)N(C1=CC=C(C=C1)C)C1=CC=C(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)
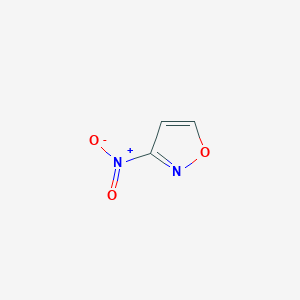

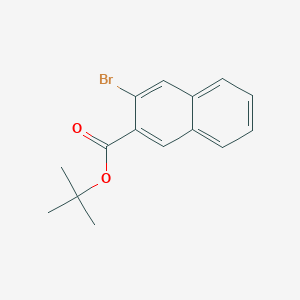
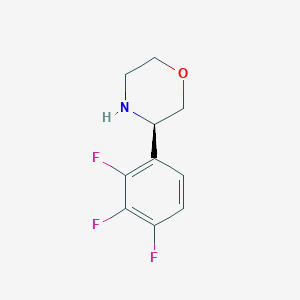
![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)
